4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide
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Overview
Description
4-(Benzyloxy)-N-(3,5-dimethylphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with benzyloxy and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the benzyloxy group.
Amidation Reaction: The benzyloxy-substituted benzene is then reacted with 3,5-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzamide group can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Benzyloxy)-N-(3,5-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethylphenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-N-phenylbenzamide: Lacks the dimethyl groups, which can affect its chemical and biological properties.
4-(Methoxy)-N-(3,5-dimethylphenyl)benzamide: Has a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness
4-(Benzyloxy)-N-(3,5-dimethylphenyl)benzamide is unique due to the presence of both benzyloxy and dimethylphenyl groups, which confer specific chemical reactivity and potential biological activity that are not found in similar compounds.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-12-17(2)14-20(13-16)23-22(24)19-8-10-21(11-9-19)25-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLHMFIKELWDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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